5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFKLHPPROGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-58-1 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine as a Pharmacophore Scaffold
Executive Summary
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine (hereafter THIP-6-amine ) represents a critical bicyclic scaffold in modern drug discovery. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), which is a privileged structure in hypnotics (e.g., Zolpidem) and antivirals, the tetrahydro variant offers a distinct three-dimensional topology. It combines a rigid, planar imidazole headgroup with a flexible, puckered piperidine-like tail.
This guide provides a technical deep-dive into the THIP-6-amine moiety, focusing on its utility as a chiral diamine building block . Its unique basicity profile—featuring both an sp² imidazole nitrogen and an sp³ exocyclic primary amine—allows for highly selective functionalization, making it an ideal candidate for fragment-based drug design (FBDD) targeting kinases, GPCRs, and metalloenzymes.
Structural & Physicochemical Profile
Topology and Stereochemistry
The THIP-6-amine molecule possesses a chiral center at the C6 position. The transition from the aromatic pyridine ring to the saturated piperidine ring introduces significant conformational flexibility.
-
Ring Conformation: The 5,6,7,8-tetrahydro ring typically adopts a half-chair or distorted sofa conformation to minimize torsional strain, unlike the planar aromatic parent.
-
Chirality: The (S)- and (R)-enantiomers exhibit distinct binding vectors. In kinase inhibitor design, the C6-amine vector often directs substituents into the solvent-exposed region or the ribose-binding pocket.
Basicity and Protonation State (The "Dication" Concept)
Understanding the pKa difference between the two nitrogen centers is paramount for synthetic manipulation and predicting pharmacokinetic behavior.
| Site | Functional Group | Hybridization | Est. pKa | Physiological State (pH 7.4) |
| N1 | Imidazole (Bridgehead) | sp² | ~6.8 - 7.2 | Partially Protonated |
| N6 | Primary Amine (Exocyclic) | sp³ | ~9.8 - 10.5 | Fully Protonated |
Implication: At physiological pH, the molecule exists largely as a dication or a monocation (at N6). This high polarity improves aqueous solubility but requires specific strategies for membrane permeability (e.g., prodrug masking or lipophilic capping).
Visualization of Protonation Sites
The following diagram illustrates the sequential protonation logic, critical for designing purification protocols (e.g., SCX columns).
Synthetic Pathways[1][2][3]
The synthesis of THIP-6-amine is non-trivial due to the challenge of reducing the pyridine ring while preserving the imidazole core, or conversely, building the imidazole onto a pre-reduced piperidine.
Route A: The "Global Reduction" (Authoritative Protocol)
The most direct route for medicinal chemistry scale-up involves the construction of the aromatic core followed by catalytic hydrogenation.
Step 1: Cyclization Reaction of 2-amino-5-nitropyridine with chloroacetaldehyde yields 6-nitroimidazo[1,2-a]pyridine .
-
Mechanism:[1][2][3][4] N-alkylation followed by dehydrative cyclization.
-
Note: The nitro group at C6 is crucial as the precursor to the amine.
Step 2: Catalytic Hydrogenation This is the critical step. Standard Pd/C often reduces the nitro group but leaves the pyridine ring intact. To achieve the tetrahydro state, acidic conditions and platinum catalysts are preferred to activate the pyridine ring toward reduction.
Detailed Protocol: Hydrogenation in Glacial Acetic Acid
Based on methodologies adapted from Ismail et al. (J. Med.[3] Chem. 2004) [1].[3][5]
-
Reactants: Dissolve 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst: Add PtO₂ (Adams' Catalyst) (10-20 wt%). Note: Pd/C can be used but often requires higher pressures or longer times for ring saturation.
-
Conditions: Hydrogenate at 50-60 psi H₂ at room temperature for 12–24 hours.
-
Workup (Critical):
-
Filter catalyst over Celite.
-
Concentrate the acetic acid filtrate.
-
Basification: The residue will be the acetate salt.[3] To isolate the free amine, dissolve in water and basify with NaOH to pH > 12.
-
Extraction: Extract exhaustively with DCM/MeOH (9:1) or CHCl₃/iPrOH (3:1). The dicationic nature makes extraction difficult; salting out the aqueous phase with NaCl is recommended.
-
Route B: Constructive Annulation (Chiral Pool)
For enantiopure synthesis, starting from a chiral amino-piperidine derivative (e.g., protected 4-aminopiperidine) and building the imidazole ring using
Reactivity & Functionalization Logic
The THIP-6-amine scaffold offers orthogonal reactivity.
Chemoselectivity (N6 vs. N1)
-
Acylation/Sulfonylation: The aliphatic N6 amine is significantly more nucleophilic than the imidazole N1. Standard amide coupling (HATU/DIPEA) will selectively functionalize N6 without protecting N1.
-
Alkylation: Alkyl halides will react with N6 first. However, over-alkylation to the quaternary ammonium is a risk. Reductive amination (Aldehyde + NaBH(OAc)3) is the preferred method for N6-alkylation.
Stability
-
Oxidation: The tetrahydro ring is susceptible to oxidative dehydrogenation (re-aromatization) under harsh oxidative conditions (e.g., DDQ, KMnO4). Store the free amine under inert atmosphere or as a hydrochloride salt.
-
Shelf-life: The hydrochloride salt is stable at room temperature for >12 months.
Medicinal Chemistry Applications
Antiprotozoal Agents
The THIP scaffold mimics the cationic charge distribution of pentamidine. Ismail et al. demonstrated that dicationic derivatives of THIP exhibit potent activity against Trypanosoma brucei rhodesiense (African Sleeping Sickness) and Plasmodium falciparum (Malaria) [1]. The flexibility of the tetrahydro ring allows for better induced fit in the DNA minor groove compared to the rigid aromatic analog.
Antifungal Activity
Recent studies have highlighted 2-substituted THIP derivatives as potent antifungal agents against Candida species [2]. The scaffold acts as a bioisostere for other bicyclic amines found in ergosterol biosynthesis inhibitors.
Kinase Inhibition
The 6-amino-THIP moiety serves as a hinge-binding motif or a solvent-front cap. The N1 nitrogen can accept a hydrogen bond from the kinase hinge region, while the C6-substituent vectors into the ribose pocket.
Experimental Data Summary
| Property | Value/Description | Relevance |
| Molecular Weight | ~137.18 g/mol (Free base) | Fragment-based screening compliant (Rule of 3). |
| LogP (Calc) | -0.5 to 0.2 | Highly hydrophilic; ideal for lowering LogP of lipophilic warheads. |
| H-Bond Donors | 2 (Primary Amine) | Key for specific binding interactions. |
| H-Bond Acceptors | 2 (N1, N6) | N1 is a classic kinase hinge acceptor. |
| Solubility | >50 mg/mL (pH 7, as HCl salt) | Excellent formulation properties. |
References
-
Ismail, M. A., Brun, R., Wenzler, T., Tanious, F. A., Wilson, W. D., & Boykin, D. W. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents.[3][6][7] Journal of Medicinal Chemistry, 47(14), 3658–3664.
-
Koc, S., & Bingol, O. (2025). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate.[8][6][9]
-
Goel, R., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.
-
Biosynth.[7] (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Product Page.[10]
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
Scalable Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine: A Technical Guide
Executive Summary
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine scaffold represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand space. Its unique bicyclic architecture—fusing a saturated piperidine ring with an aromatic imidazole—offers a distinct three-dimensional vector for substituent display while maintaining desirable physicochemical properties (e.g., solubility, metabolic stability).
This technical guide details a robust, scalable synthetic pathway for this core. Unlike theoretical routes, this protocol prioritizes process safety , atom economy , and purification efficiency . The methodology relies on the regioselective construction of the aromatic imidazo[1,2-a]pyridine precursor followed by a controlled, chemoselective catalytic hydrogenation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a "Build-then-Reduce" strategy. Constructing the bicyclic system in its aromatic form is thermodynamically favorable and leverages well-established cyclization chemistry. The subsequent challenge lies in the chemoselective reduction of the pyridine ring (C5–C8) while preserving the imidazole moiety and managing the exocyclic amine.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the 'Build-then-Reduce' strategy.
Part 2: Detailed Synthetic Protocols
Phase 1: Construction of the Aromatic Core
Objective: Synthesis of 6-nitroimidazo[1,2-a]pyridine. Principle: The reaction proceeds via an N-alkylation of the exocyclic amine of 2-amino-5-nitropyridine followed by intramolecular cyclization onto the ring nitrogen.
Materials
| Reagent | Equiv. | Role |
| 2-Amino-5-nitropyridine | 1.0 | Limiting Reagent |
| Chloroacetaldehyde (40% aq) | 1.5 | Electrophile |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | Acid Scavenger |
| Ethanol (EtOH) | - | Solvent |
Protocol
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitropyridine (1.0 equiv) in EtOH (10 mL/g).
-
Addition: Add NaHCO₃ (2.0 equiv) followed by dropwise addition of chloroacetaldehyde (1.5 equiv). Caution: Chloroacetaldehyde is a potent lachrymator.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting aminopyridine.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Precipitation: Resuspend the residue in water (20 mL/g) and stir for 30 minutes. The product, 6-nitroimidazo[1,2-a]pyridine, typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C. Recrystallize from EtOH if necessary.
Key Insight: The electron-withdrawing nitro group at position 5 deactivates the pyridine nitrogen, making the initial N-alkylation at the exocyclic amine the preferred pathway, ensuring correct regiochemistry.
Phase 2: Chemoselective Global Hydrogenation
Objective: Simultaneous reduction of the nitro group to an amine and saturation of the pyridine ring to a piperidine, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine. Mechanism: Protonation of the pyridine nitrogen in acetic acid activates the ring toward hydrogenation. Platinum(IV) oxide (Adams' catalyst) is essential for reducing the pyridine ring under moderate pressure, while the imidazole ring remains intact due to its higher resonance stability.
Materials
| Reagent | Equiv. | Role |
| 6-Nitroimidazo[1,2-a]pyridine | 1.0 | Substrate |
| Platinum(IV) oxide (PtO₂) | 10 wt% | Catalyst |
| Glacial Acetic Acid | - | Solvent/Activator |
| Hydrogen Gas (H₂) | 50 psi | Reductant |
Protocol
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 6-nitroimidazo[1,2-a]pyridine in glacial acetic acid (0.1 M concentration).
-
Catalyst Loading: Carefully add PtO₂ (10% by weight of substrate) under an inert argon atmosphere. Safety: Dry PtO₂ can ignite solvent vapors; keep wet or under inert gas.
-
Hydrogenation: Seal the reactor, purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Self-Validating Check: The uptake of hydrogen will be significant (4 equiv for the ring + 3 equiv for the nitro group). Monitor pressure drop.
-
-
Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to obtain the acetate salt.
-
Free Basing: Dissolve the residue in minimal water, cool to 0 °C, and basify to pH >12 with 50% NaOH. Extract exhaustively with DCM or CHCl₃/iPrOH (3:1).
-
Final Drying: Dry organics over Na₂SO₄, filter, and concentrate to yield the target amine as a viscous oil or low-melting solid.
Reaction Workflow (DOT Visualization)
Figure 2: Step-by-step reaction workflow from starting material to final saturated amine.
Part 3: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Solvent Acidity | Glacial AcOH | Protonation of the pyridine nitrogen (forming the pyridinium ion) lowers the aromaticity barrier, facilitating hydrogenation of the 6-membered ring. Neutral solvents (EtOH) often stop at the amine (aromatic core) stage. |
| Catalyst Choice | PtO₂ (Adams') | Pd/C is excellent for nitro reduction but often fails to reduce the pyridine ring under mild conditions. PtO₂ is superior for heteroaromatic ring saturation. |
| Pressure | 50 psi | Lower pressures (<20 psi) may result in incomplete ring reduction, yielding mixtures of the aromatic amine and the tetrahydro product. |
| Temperature | 20–25 °C | Elevated temperatures (>50 °C) risk reducing the imidazole ring or causing ring-opening side reactions. |
Analytical Validation (NMR Signature)
To verify the success of the synthesis, look for these diagnostic 1H NMR signals (in CDCl₃ or DMSO-d6):
-
Loss of Aromaticity (Pyridine): Disappearance of the downfield signals (8.0–9.0 ppm) associated with the pyridine ring.
-
Appearance of Aliphatic Protons: New multiplets in the 1.5–4.5 ppm range corresponding to the saturated C5, C6, C7, and C8 protons.
-
Retention of Imidazole: Two singlets or doublets remaining in the aromatic region (6.8–7.2 ppm), confirming the 5-membered ring is intact.
References
-
Synthesis of imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI. URL:[Link]
-
Asymmetric Hydrogenation of Imidazo[1,2-a]pyridines. Source: ResearchGate (Snippet 1.2). URL:[Link]
-
Synthesis and antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]
-
Electrocatalytic Hydrogenation of Pyridines. Source: NIH / PMC. URL:[Link]
Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine: A Technical Guide to Target Identification and Validation
Foreword: The Promise of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient lead generation. These molecular frameworks, recurring motifs in a multitude of bioactive compounds, offer a pre-validated starting point for engaging with a diverse array of biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, with derivatives demonstrating a remarkable breadth of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet promising, member of this family: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine. While direct pharmacological data on this particular amine is nascent, the extensive body of research on its analogues provides a fertile ground for hypothesizing and experimentally validating its potential therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to navigate the identification and validation of these targets, transforming a promising chemical entity into a potential therapeutic asset.
The Chemical Canvas: Understanding the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a bicyclic heteroaromatic system characterized by a fused imidazole and a partially saturated pyridine ring. This unique combination of aromaticity and conformational flexibility conferred by the tetrahydro-pyridine moiety provides a three-dimensional architecture that can be readily functionalized to explore diverse chemical space and optimize interactions with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C7H11N3 | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| PubChem CID | 13247046 | [5] |
The presence of the primary amine at the 6-position of the core structure is a key feature, offering a handle for further chemical modification and a potential key interaction point with target proteins through hydrogen bonding or salt bridge formation.
Potential Therapeutic Arenas and High-Priority Targets
Based on the established bioactivity of the broader imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine families, we can delineate several high-priority therapeutic areas for investigation. For each area, we propose specific molecular targets and a rationale for their selection.
Oncology: Targeting Aberrant Cell Proliferation
The imidazo[1,2-a]pyridine scaffold is frequently associated with anticancer activity.[6][7][8] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6]
Proposed Primary Target: Tubulin
-
Rationale: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[8][9] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. The conformational properties of the tetrahydroimidazo[1,2-a]pyridine core may allow for favorable interactions within the colchicine binding site of β-tubulin.
-
Disease Relevance: Microtubule-targeting agents are a mainstay of cancer chemotherapy, with broad applicability across numerous solid and hematological malignancies.
Infectious Diseases: A New Frontier in Antimicrobial Development
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated promising activity against a range of pathogens, including fungi, protozoa, and mycobacteria.[1][10][11]
Proposed Primary Target: Fungal Ergosterol Biosynthesis
-
Rationale: Derivatives of tetrahydroimidazo[1,2-a]pyridine have shown potent and selective antifungal activity, particularly against Candida species.[10][12] The proposed mechanism involves the disruption of the fungal cell membrane by binding to ergosterol, a key component not found in mammalian cells.[12] This selectivity is a critical attribute for minimizing off-target toxicity.
-
Disease Relevance: Invasive fungal infections, particularly in immunocompromised patients, are a significant cause of morbidity and mortality.
Proposed Secondary Target: Mycobacterium tuberculosis Glutamine Synthetase (MtGS)
-
Rationale: Certain 3-amino-imidazo[1,2-a]-pyridines have been identified as inhibitors of glutamine synthetase in Mycobacterium tuberculosis, an essential enzyme for nitrogen metabolism and survival of the bacterium.[11] The 6-amino substitution of our lead compound may allow for analogous interactions within the active site of this enzyme.
-
Disease Relevance: Tuberculosis remains a major global health threat, with a pressing need for new drugs to combat multidrug-resistant strains.[11]
Inflammatory and Neuropathic Pain: Modulating Purinergic Signaling
Chronic inflammation and neuropathic pain represent areas of significant unmet medical need. Emerging evidence suggests that derivatives of the tetrahydroimidazo[1,2-a]pyrazine core, a close structural relative, can modulate purinergic signaling pathways.
Proposed Primary Target: P2X7 Receptor (P2X7R)
-
Rationale: Tetrahydroimidazo[1,2-a]pyrazine derivatives have been shown to act as antagonists of the P2X7 receptor.[13] The P2X7R is an ATP-gated ion channel predominantly expressed on immune cells and is a key player in the inflammatory cascade and the pathogenesis of neuropathic pain. The structural similarities between the pyrazine and pyridine cores suggest a high probability of cross-reactivity.
-
Disease Relevance: P2X7R antagonism is a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and neuroinflammatory disorders, as well as for the treatment of chronic pain.
A Phased Approach to Target Validation: Experimental Workflows
A systematic and rigorous experimental cascade is essential to validate these hypothesized targets and elucidate the mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine.
Phase 1: Initial Screening and Hit Confirmation
The initial phase focuses on broad, cell-based screening to identify the most promising therapeutic areas, followed by confirmation of activity.
Experimental Workflow: Phase 1
Caption: Phase 1 Experimental Workflow for Initial Screening.
Protocol 1: Broad-Spectrum Antiproliferative Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine in DMSO.
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., HT-29, Caco-2 for colon cancer, A549 for lung cancer) in 96-well plates at their optimal densities.
-
Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Phase 2: Target Deconvolution and Engagement
Once a promising phenotype is confirmed, the next phase focuses on identifying the specific molecular target and confirming direct engagement by the compound.
Experimental Workflow: Phase 2
Caption: Phase 2 Experimental Workflow for Target Validation.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified bovine brain tubulin, a GTP-regeneration system, and a fluorescence reporter for polymerization.
-
Compound Addition: Add varying concentrations of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine or a positive control (e.g., colchicine).
-
Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C and monitor the increase in fluorescence over time in a microplate reader.
-
Data Analysis: Determine the IC50 for the inhibition of tubulin polymerization.
Phase 3: Mechanistic Elucidation and Pathway Analysis
The final phase aims to understand the downstream consequences of target engagement and the broader cellular pathways affected by the compound.
Signaling Pathway: P2X7R-Mediated Inflammation
Caption: Hypothesized Inhibition of the P2X7R Signaling Pathway.
Protocol 3: Measurement of IL-1β Release from LPS-Primed Macrophages
-
Cell Culture: Culture human monocytic cells (e.g., THP-1) and differentiate them into macrophages.
-
Priming: Prime the macrophages with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.
-
Compound Treatment: Pre-incubate the cells with 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine.
-
Stimulation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) to induce inflammasome activation and IL-1β release.
-
Quantification: Measure the concentration of secreted IL-1β in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 for the inhibition of IL-1β release.
Concluding Remarks and Future Directions
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine scaffold represents a compelling starting point for the development of novel therapeutics. The evidence from related compounds strongly suggests that its therapeutic potential may lie in oncology, infectious diseases, or the treatment of inflammatory conditions. The systematic approach to target identification and validation outlined in this guide provides a clear and logical path forward for researchers. Future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to translate in vitro findings into potential clinical applications. The journey from a privileged scaffold to a life-changing medicine is arduous, but with a robust scientific framework, the potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine can be fully explored.
References
-
Reagents and conditions for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. PubChem. Available at: [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Available at: [Link]
-
Onkol, T., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2095-2100. Available at: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]
-
Ghosh, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-809. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 14(1), 1-15. Available at: [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664. Available at: [Link]
-
Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 77, 129050. Available at: [Link]
-
Rehman, W., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Journal of Molecular Structure, 1285, 135436. Available at: [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide [smolecule.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
Introduction: The Scientific Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry and drug development. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiprotozoal properties. This guide provides an in-depth exploration of the physicochemical characteristics of a specific derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, a compound of significant interest for its potential applications in the development of novel therapeutics. Understanding these fundamental properties is paramount for optimizing synthetic routes, formulating drug delivery systems, and predicting pharmacokinetic and pharmacodynamic behavior.
Molecular Structure and Core Physicochemical Properties
The foundational structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine consists of a fused bicyclic system comprising a pyridine ring and an imidazole ring, with an amino group substituted at the 6-position of the tetrahydro-pyridine ring. This seemingly subtle modification to the core scaffold can profoundly influence its physicochemical behavior.
While specific experimental data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is not extensively available in the public domain, we can infer its properties based on the well-characterized parent scaffold and related derivatives.
Table 1: Key Physicochemical Properties of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold and a Related Amine Derivative
| Property | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine |
| Molecular Formula | C₇H₁₀N₂[1] | C₇H₁₁N₃ |
| Molecular Weight | 122.17 g/mol [1] | 137.18 g/mol |
| Boiling Point (Predicted) | 284.72°C at 760 mmHg[1] | Not Available |
| Topological Polar Surface Area (TPSA) (Computed) | Not Available | 43.84 Ų |
| logP (Computed) | Not Available | 0.6767 |
It is crucial to note that the addition of the amine group at the 6-position is expected to significantly increase the polarity and basicity of the molecule compared to the unsubstituted parent scaffold. This will, in turn, affect its pKa, logP, and solubility.
Critical Physicochemical Parameters: A Deeper Dive
Acid Dissociation Constant (pKa): The Key to Understanding Ionization
The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. For an amine-containing compound like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, the pKa of the conjugate acid will determine its charge state in physiological environments, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a robust method for the experimental determination of the pKa of an amine.
Principle: A solution of the amine is titrated with a standardized acid solution, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (deionized and degassed)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of the amine and dissolve it in a known volume of water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and begins to plateau.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Degassed water: Used to prevent dissolved CO₂ from interfering with the pH measurements.
-
Standardized HCl: Ensures accurate determination of the molar equivalents of acid added.
-
Potentiometric monitoring: Provides a precise and continuous measurement of the pH change, allowing for accurate determination of the equivalence and half-equivalence points.
Partition Coefficient (logP): A Measure of Lipophilicity
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A balanced logP is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility.
Experimental Protocol: Shake-Flask Method for logP Determination
This is the traditional and most reliable method for determining the logP of a compound.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Prepare pre-saturated n-octanol and water by shaking them together and allowing the phases to separate.
-
Accurately weigh the amine and dissolve it in either the aqueous or organic phase.
-
Add a known volume of this solution and a known volume of the other phase to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the aqueous and organic phases.
-
Determine the concentration of the amine in each phase using a suitable analytical method.
-
Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
Causality Behind Experimental Choices:
-
Pre-saturated solvents: Ensures that the volume of each phase does not change during the experiment due to mutual dissolution.
-
Vigorous shaking: Maximizes the surface area between the two phases to ensure that equilibrium is reached.
-
Accurate concentration measurement: Critical for obtaining a reliable logP value.
Solubility: A Fundamental Determinant of Bioavailability
Aqueous solubility is a crucial factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.
Experimental Protocol: Equilibrium Solubility Method
This method determines the thermodynamic solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound is then measured.
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine sample
-
Solvent of interest (e.g., water, phosphate-buffered saline)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical technique for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid amine to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker or rotator at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours).
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant if necessary and determine the concentration of the dissolved amine using a calibrated analytical method.
Causality Behind Experimental Choices:
-
Excess solid: Ensures that the solution reaches saturation.
-
Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Equilibration time: Sufficient time is needed to ensure that the system has reached thermodynamic equilibrium.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous determination of the molecular structure.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, the N-H stretching vibrations of the amine group would be a key diagnostic feature.
Stability and Reactivity Profile
The stability of a drug candidate under various conditions (e.g., pH, temperature, light) is a critical consideration for its development. The tetrahydroimidazo[1,2-a]pyridine core is generally stable, but the presence of the amine group may introduce potential liabilities, such as oxidation. Formal stability studies would be necessary to assess its shelf-life and degradation pathways. The amine group also represents a key reactive handle for further chemical modifications and the synthesis of new derivatives with potentially improved properties.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for pKa and logP determination.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logP determination using the shake-flask method.
Conclusion: A Foundation for Further Research
This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine. While experimental data for this specific molecule is limited, the principles and protocols outlined herein provide a robust framework for its empirical characterization. A thorough understanding of these properties is the cornerstone of rational drug design and development. The insights gained from such studies will undoubtedly accelerate the journey of promising molecules from the laboratory to clinical applications, ultimately benefiting patients in need of new and effective therapies.
References
-
MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Dissolving 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine for Experimental Use
Abstract
This document provides a detailed guide for the effective dissolution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug development.[1][2][3] Given the limited publicly available solubility data for this specific molecule, this guide synthesizes best practices derived from the physicochemical properties of its structural class. We present protocols for preparing high-concentration stock solutions in organic solvents and for creating aqueous solutions through pH modification, underpinned by the chemical principles governing the solubility of basic heterocyclic amines. These methodologies are designed to ensure solution stability, integrity, and compatibility with downstream biological and chemical assays.
Compound Profile and Safety Precautions
Physicochemical Characteristics
Understanding the inherent properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is fundamental to selecting an appropriate dissolution strategy. As an amino-substituted tetrahydro-imidazopyridine, it possesses key structural features that dictate its behavior in various solvents. The presence of the amine group and nitrogen atoms within the heterocyclic core confers a basic character to the molecule.
| Property | Value (Estimated/Inferred from Analogs) | Rationale & Source |
| Molecular Formula | C₇H₁₁N₃ | Based on chemical structure. |
| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a solid at room temperature. | Common for small molecule amines.[5] |
| pKa (of conjugate acid) | ~7-9 | Estimated based on similar heterocyclic amines. The amine group's basicity is key to its solubility profile. |
| Predicted LogP | ~0.7 | A low LogP suggests moderate hydrophilicity, but the rigid ring structure can limit aqueous solubility.[4] |
Critical Safety & Handling Information
-
GHS Hazard Statements (Inferred): H301/302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term stability), protected from light.[8][9]
The Chemistry of Dissolution: A Mechanistic Approach
The dissolution strategy for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is dictated by its nature as a basic amine. In neutral aqueous solutions, its solubility is expected to be limited. The primary amine and the nitrogen atoms in the imidazo[1,2-a]pyridine core possess lone pairs of electrons, making them proton acceptors (Brønsted-Lowry bases).
By decreasing the pH of the solvent with a dilute acid (e.g., HCl), the amine functional groups become protonated, forming a positively charged ammonium salt. This salt is an ionic species and, as such, is significantly more polar and readily solvated by water molecules, dramatically increasing aqueous solubility.
Caption: pH-dependent solubility of an amine.
Experimental Protocols
For reproducible experimental results, preparing a concentrated, homogenous stock solution is the critical first step.[10][11] Below are two primary protocols for dissolving 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine.
Protocol 1: High-Concentration Stock in Organic Solvent (DMSO)
This is the preferred method for most in vitro biological assays, especially those involving cell culture, where the final solvent concentration can be kept low (typically <0.5%) to avoid cytotoxicity.[12]
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock from 1 mg of compound with MW 137.18, add 729 µL of DMSO).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Solubilization Aids (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Visual Inspection: Ensure no visible particulates remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Aqueous Solution via pH Adjustment
This protocol is suitable for experiments where an organic solvent is undesirable.
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
-
Sterile, deionized water or a suitable buffer (e.g., PBS)
-
1 N Hydrochloric Acid (HCl)
-
Vortex mixer and magnetic stirrer
-
pH meter
Procedure:
-
Weighing: Accurately weigh the compound into a sterile beaker or flask.
-
Initial Suspension: Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a suspension.
-
Acidification: While stirring, add 1 N HCl dropwise. Monitor the solution for clarity.
-
pH Monitoring: Check the pH of the solution periodically. Continue adding HCl until the compound is fully dissolved. The final pH will likely be in the acidic range (pH 3-5).
-
Volume Adjustment: Once dissolved, add water or buffer to reach the final target volume.
-
Final pH Check: Record the final pH of the stock solution. Note: Do not attempt to neutralize the solution back to pH 7 with a base, as this will likely cause the compound to precipitate out of solution.
-
Sterilization & Storage: For biological applications, filter-sterilize the solution using a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze for long-term storage.
Workflow and Data Summary
The choice of solvent is contingent upon the experimental requirements. This workflow provides a decision-making framework.
Caption: Solvent selection workflow.
Recommended Starting Solvents
| Solvent | Starting Concentration | Application | Notes |
| DMSO | 10-50 mM | In vitro assays, high-throughput screening | Standard choice for primary stock solutions. |
| Water (acidified) | 1-10 mM | Biochemical assays, formulations | Use Protocol 2. Final pH will be acidic. |
| Ethanol | 1-10 mM | General purpose | May be an alternative to DMSO, but evaporation can be an issue. |
Troubleshooting
-
Precipitation in Media/Buffer: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded.
-
Solution: Increase the volume of the final buffer, vortex immediately after adding the stock, or pre-warm the buffer to 37°C.
-
-
Compound Fails to Dissolve: The purity of the compound may be a factor, or it may be a different salt form than expected.
-
Solution: Perform a small-scale solubility test with various solvents (e.g., DMF, Ethanol, Methanol) to identify a more suitable system. Confirm the compound's identity via analytical methods if possible.
-
References
- Vertex AI Search. (n.d.). Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate: A Cutting-Edge Compound.
- PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information.
- PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine.
- Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents.
- Fisher Scientific. (n.d.). Imidazopyridines.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ChemScene. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine.
- McMurry, J. (2018). Organic Chemistry. Cengage Learning.
- SciSpace. (n.d.). Formation of heterocyclic amines in a meat juice model system.
- National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- University of Agriculture, Indonesia. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2022). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells.
- University of Michigan. (n.d.). RECIPES FOR STOCK SOLUTIONS.
- National Institutes of Health. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
- BLDpharm. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine.
- National Institutes of Health. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 9. 1509637-06-2|5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine|BLD Pharm [bldpharm.com]
- 10. csstc.org [csstc.org]
- 11. phytotechlab.com [phytotechlab.com]
- 12. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
Abstract
This comprehensive technical guide provides a strategic framework and detailed protocols for characterizing the cellular effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine using flow cytometry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-proliferative and pro-apoptotic effects against cancer cell lines[1][2][3][4][5]. This guide is designed for researchers in oncology, pharmacology, and drug development to robustly assess the impact of this novel compound on cell cycle progression and apoptosis, two fundamental hallmarks of cancer. We present field-proven methodologies, from initial experimental design to data acquisition and interpretation, ensuring a scientifically rigorous evaluation.
Scientific Rationale & Strategic Overview
The imidazo[1,2-a]pyridine core and its derivatives are of significant interest due to their potent biological activities[1]. Published studies on various analogs have demonstrated cytotoxic effects on cancer cells, often mediated through the induction of apoptosis and cell cycle arrest[2][3][4]. For instance, certain novel imidazo[1,2-a]pyridines have shown potent cytotoxicity against breast and melanoma cancer cell lines with IC50 values in the low micromolar range[2][4]. The introduction of a 6-amino group to the saturated tetrahydro- core of this scaffold presents a novel chemical entity whose biological impact warrants thorough investigation.
Flow cytometry is an indispensable tool for this purpose, offering high-throughput, quantitative analysis of individual cells within a heterogeneous population[6]. By employing specific fluorescent probes, we can precisely measure critical cellular states. This guide will focus on two primary, high-impact assays:
-
Apoptosis Detection: Using Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[4][7][8].
-
Cell Cycle Analysis: Using PI to stain cellular DNA and quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The causality behind this dual-assay approach is to build a comprehensive cellular phenotype. A compound might induce cell cycle arrest at a specific checkpoint, leading to a subsequent apoptotic cascade. Analyzing both processes provides a more complete mechanistic snapshot.
Essential Experimental Design: The Blueprint for Success
Before embarking on detailed protocols, a robust experimental design is paramount. This ensures that the generated data is reproducible, interpretable, and scientifically valid.
Cell Line Selection
The choice of cell line is critical and should be driven by the research hypothesis. Consider using:
-
A panel of cancer cell lines from different tissues (e.g., breast, colon, lung) to assess broad applicability.
-
Cell lines with known genetic backgrounds (e.g., p53 wild-type vs. mutant) to probe for pathway-specific effects.
-
A non-cancerous cell line (e.g., fibroblasts) to evaluate potential cytotoxicity and establish a therapeutic window.
The Dose-Response & Time-Course Imperative
It is essential to first determine the effective concentration range of the compound. Since specific IC50 data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is not widely published, a preliminary dose-response study is the mandatory first step. Based on the activity of related imidazo[1,2-a]pyridine analogs, which show IC50 values ranging from <1 µM to ~80 µM[2][4][5], a broad initial screening is recommended.
Protocol: Preliminary Cytotoxicity Assessment (e.g., using MTT or similar viability assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 1000x stock of the compound in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
Treatment: Treat cells with a wide range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for a relevant duration, typically 24, 48, and 72 hours, to capture both early and late effects.
-
Viability Assay: Perform a standard cell viability assay to determine the IC50 (the concentration that inhibits 50% of cell growth).
From this data, select 2-3 concentrations for your flow cytometry experiments (e.g., IC25, IC50, and IC75) to study the underlying mechanisms at varying levels of cytotoxic pressure.
The Uncompromising Value of Controls
Every control is a point of validation. For every flow cytometry experiment, the following are non-negotiable:
-
Untreated Cells: The baseline biological state.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose used. This control ensures that the observed effects are not due to the solvent.
-
Positive Controls (Assay-Specific):
-
Apoptosis: A known apoptosis inducer (e.g., Staurosporine, 1 µM for 4 hours) to validate the staining protocol and cell response.
-
Cell Cycle Arrest: A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) to confirm the assay's ability to detect cell cycle perturbations.
-
-
Staining Controls (for Flow Cytometry Setup):
-
Unstained Cells: To set baseline fluorescence (autofluorescence).
-
Single-Stain Controls: Cells stained with only one fluorochrome each (e.g., Annexin V-FITC only, PI only) are absolutely essential for calculating fluorescence compensation.
-
Core Protocols: Step-by-Step Methodologies
The following protocols are generalized for adherent cells. Modifications for suspension cells (removal of trypsinization steps) should be made as appropriate.
Protocol 1: Apoptosis Analysis via Annexin V/PI Staining
This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, via its high affinity for fluorescently-labeled Annexin V[4][8]. Propidium Iodide (PI) is a nucleic acid stain that is excluded by live cells with intact membranes, thus identifying late-stage apoptotic and necrotic cells[7].
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (often supplied with kits)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
FACS Tubes (5 mL polystyrene tubes)
Procedure:
-
Cell Culture & Treatment: Seed 1-2 x 10^6 cells in 6-well plates. Allow them to adhere overnight. Treat with the predetermined concentrations of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine and controls for the desired time (e.g., 24 or 48 hours).
-
Cell Harvest:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant from the previous step. This is critical to ensure all apoptotic cells are collected.
-
-
Cell Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by manufacturer; consult the product datasheet).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire at least 10,000 events per sample.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This method relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., from a commercial kit or prepared in-house)
-
FACS Tubes
Procedure:
-
Cell Culture & Treatment: Follow Step 1 from the apoptosis protocol.
-
Cell Harvest: Harvest cells as described in Step 2 of the apoptosis protocol, ensuring both floating and adherent cells are collected.
-
Cell Wash: Wash the cell pellet once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation (Critical Step):
-
Resuspend the cell pellet in ~500 µL of cold PBS.
-
While gently vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.
-
Fix the cells overnight at 4°C or for at least 2 hours. Cells can be stored at -20°C for longer periods if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the pellet once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading double-stranded RNA, ensuring that PI fluorescence is specific to DNA.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Analyze on a flow cytometer. Acquire data for at least 20,000 events using a linear scale for the PI fluorescence channel. Use doublet discrimination gates (e.g., FSC-H vs. FSC-A) to exclude cell aggregates.
Data Acquisition, Analysis & Visualization
Flow Cytometer Setup
-
Gating: Start with a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Compensation: Use your single-stain controls to properly compensate for spectral overlap between fluorochromes (essential for the Annexin V/PI assay).
-
Voltage Adjustment: Adjust PMT voltages so that cell populations are on scale and negative populations are clearly distinguishable from noise.
Data Presentation & Interpretation
Summarize all quantitative flow cytometry data in tables for clear comparison across different treatments and time points.
Table 1: Example Data Summary for Apoptosis Assay
| Treatment | Concentration (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|---|
| Vehicle | 0 | 95.2 | 2.5 | 2.3 |
| Compound X | 10 | 70.1 | 18.4 | 11.5 |
| Compound X | 25 | 45.3 | 35.1 | 19.6 |
| Staurosporine | 1 | 20.7 | 55.8 | 23.5 |
Table 2: Example Data Summary for Cell Cycle Assay
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle | 0 | 55.4 | 28.1 | 16.5 |
| Compound X | 10 | 68.2 | 15.3 | 16.5 |
| Compound X | 25 | 75.1 | 8.9 | 16.0 |
| Nocodazole | 0.5 | 10.3 | 12.1 | 77.6 |
Mandatory Visualizations with Graphviz
Visual workflows and pathway diagrams are essential for clarity and protocol adherence.
Caption: Experimental workflow for parallel analysis of apoptosis and cell cycle.
Caption: Apoptosis progression and corresponding flow cytometry quadrant analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background staining in Annexin V assay | Cells harvested too harshly, causing membrane damage. | Use a cell scraper gently or a milder dissociation reagent (e.g., Accutase). Keep cells on ice. |
| Incubation time with Annexin V/PI was too long. | Adhere strictly to the 15-minute incubation protocol. | |
| Excessive cell clumps in cell cycle assay | Inadequate mixing during ethanol fixation. | Add ethanol dropwise while gently vortexing to ensure rapid, uniform fixation of individual cells. |
| DNA released from dead cells. | Consider adding a citrate buffer to the staining solution to help chelate ions and reduce clumping. | |
| Poor resolution between cell cycle peaks | RNase treatment was insufficient. | Ensure RNase is active and incubation is for the full recommended time. |
| Flow rate was too high during acquisition. | Use a low to medium flow rate to improve signal resolution. | |
| Improper doublet discrimination. | Ensure your gating strategy includes a doublet discrimination gate (e.g., Pulse-Width vs. Pulse-Area). | |
| Low event count | Low cell number at the start. | Ensure you start with an adequate number of cells (at least 1 million per sample). |
| Excessive cell death and loss during washes. | Be gentle during centrifugation and resuspension steps. Reduce centrifugation speed if necessary. |
References
-
Özdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry. Available at: [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
McKinnon, K. M. (2018). Applications of Flow Cytometry in Drug Discovery and Translational Research. Current Protocols in Pharmacology. Available at: [Link]
-
Bio-Rad. (n.d.). Flow Cytometry Protocols. Available at: [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Application Note: In Vivo Dosing and Administration of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
[1][2]
Executive Summary
This guide details the protocols for the in vivo administration of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine .[1] This compound represents a critical bicyclic scaffold often utilized in fragment-based drug discovery (FBDD) for kinase inhibitors, GPCR ligands, and anti-infectives (specifically antiprotozoal and antifungal agents).[1]
Due to the presence of a primary amine on a saturated ring fused to an imidazole core, this molecule exhibits distinct physicochemical properties—specifically high basicity and pH-dependent solubility—that dictate its formulation and handling.[1] This protocol addresses the challenges of solubility optimization , route-specific dosing (IV/PO/IP) , and safety monitoring related to potential CNS activity inherent to imidazopyridine derivatives.[1]
Physicochemical Profile & Formulation Strategy
Chemical Logic
The molecule consists of a saturated piperidine-like ring fused to an aromatic imidazole.[1]
-
Primary Amine (Position 6): Highly basic (Estimated pKa ~9.5–10.5).[1]
-
Imidazole Nitrogen (N1): Weakly basic (pKa ~5–6).[1]
-
Solubility: The free base is likely lipophilic and poorly soluble in neutral/basic aqueous media.[1] It requires protonation for aqueous stability.[1]
Vehicle Selection & Preparation
Objective: Achieve a clear solution for Intravenous (IV) and Intraperitoneal (IP) dosing, or a stable suspension for Oral (PO) dosing.[1]
Protocol A: Solution Formulation (Recommended for IV/IP)
Target Concentration: 1–5 mg/mL[1]
-
Weighing: Accurately weigh the specific amount of the free amine.[1]
-
Acidification (Critical Step): Add 1.0 equivalent of 0.1 N HCl relative to the molar amount of the compound.[1] The primary amine must be protonated to form the hydrochloride salt in situ.[1]
-
Note: If the compound is already supplied as an HCl salt, skip this step.[1]
-
-
Dilution: Add sterile 0.9% Saline or PBS (pH 7.4) to 90% of the final volume.
-
pH Adjustment: Check pH. If pH < 4.0, adjust carefully with dilute NaOH to pH 4.5–5.5 . Avoid neutralizing completely to pH 7.4 if precipitation occurs (common for free amines).[1]
-
Filtration: Filter sterilize using a 0.22 µm PVDF membrane .
Protocol B: Suspension Formulation (High Dose PO)
Target Concentration: >10 mg/mL[1]
In Vivo Dosing Protocols[2][3]
Dose Selection Rationale
-
Starting Dose (Exploratory): 10 mg/kg (PO) or 1 mg/kg (IV).[1]
-
High Dose (Toxicity/Efficacy): Up to 50–100 mg/kg (based on analog data showing tolerance in rodent models).[1]
-
Volume Limits:
-
Mice: 10 mL/kg (PO/IP), 5 mL/kg (IV).
-
Rats: 5–10 mL/kg (PO), 2–5 mL/kg (IV).[1]
-
Administration Workflows
Intravenous (IV) Bolus (Tail Vein) [1]
-
Purpose: Bioavailability (
) determination and clearance ( ) profiling.[1] -
Procedure:
Oral Gavage (PO)
-
Purpose: Efficacy and absorption studies.
-
Procedure:
-
Use a flexible feeding needle (18G for rats, 20-22G for mice).[1]
-
Measure the distance from the mouth to the last rib to ensure proper insertion depth.[1]
-
Administer formulation (Protocol A or B) directly into the stomach.[1]
-
Observation: Monitor for 5 minutes post-dosing for regurgitation or aspiration.
-
Experimental Workflow & Safety Monitoring
The following diagram illustrates the critical path for processing this compound from formulation to data acquisition.
Figure 1: Integrated workflow for formulation, dosing, and pharmacokinetic profiling of the target amine.
Safety & Toxicity (Mechanism-Based)
Imidazo[1,2-a]pyridine derivatives are structurally related to Zolpidem and other GABA-A receptor modulators.[1] While the tetrahydro modification alters planarity and binding, researchers must monitor for CNS effects.[1]
Bioanalytical Considerations (LC-MS/MS)
Quantifying 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine in plasma requires specific chromatographic conditions due to its polarity.
| Parameter | Recommendation | Rationale |
| Column Phase | HILIC (Hydrophilic Interaction) or C18 (High pH) | The polar amine elutes in the void volume on standard C18/acidic methods.[1] |
| Mobile Phase | Acetonitrile / 10mM Ammonium Formate (pH 3.[1]5) | Ensures ionization of the amine for MS detection. |
| Ionization | ESI Positive Mode (+ve) | The basic nitrogen readily accepts a proton ( |
| Internal Standard | Deuterated analog or structural analog (e.g., 6-amino-quinoline) | Corrects for extraction efficiency and matrix effects.[1] |
References
-
Antiprotozoal Activity of Imidazopyridines: Ismail, M. A., et al. (2004).[1][2] Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents.[1][2][3][4] Journal of Medicinal Chemistry.
-
Antifungal Activity & Toxicity Profiling: Yurttaş, L., et al. (2013).[1] Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [1]
-
Chemical Safety & Handling (SDS Data): Sigma-Aldrich. Safety Data Sheet for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Structural Analog). [1]
-
Scaffold Utility in Drug Discovery: Goel, R., et al. (2017).[1] Imidazo[1,2-a]pyridine: A multifunctional scaffold in medicinal chemistry. MedChemComm. [1]
Sources
- 1. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine Scaffolds
Status: Operational Role: Senior Application Scientist Ticket ID: #SC-IMID-006 Subject: Reducing Off-Target Effects & Improving Selectivity
Welcome to the Technical Support Center
You are accessing this guide because your experimental data regarding 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (hereafter referred to as THIP-6-amine ) suggests non-specific binding, unexpected toxicity, or assay interference.
Unlike its fully aromatic cousin (imidazo[1,2-a]pyridine), the tetrahydro variant introduces significant three-dimensionality (Fsp3 character) and a critical stereocenter at the C6 position. While this generally improves solubility and drug-likeness, it introduces unique "off-target" vectors that must be managed.
This guide is structured to troubleshoot these issues systematically.
Module 1: Stereochemical "Ghost" Effects
The Issue: You observe inconsistent biological activity between batches, or "flat" Structure-Activity Relationships (SAR) where modifications to the amine do not linearly correlate with potency.
Technical Diagnosis: The C6 position of THIP-6-amine is a chiral center. Commercial supplies are often sold as racemates.
-
Enantiomer A may bind your target.
-
Enantiomer B may bind off-targets (e.g., hERG, CYP450, or unrelated kinases).
-
Racemates dilute your effective concentration by 50% and double your toxicity risk.
Troubleshooting Protocol:
-
Chiral Separation (Mandatory): Do not proceed with biological screening using the racemate.
-
Method: Supercritical Fluid Chromatography (SFC) is the industry standard for this scaffold.
-
Column: Chiralpak AD-H or IG often works best for bicyclic amines.
-
Mobile Phase: CO2/Methanol with 0.1% Diethylamine (DEA).
-
-
Matched Pair Analysis:
-
Synthesize/isolate both (R)- and (S)- enantiomers.
-
Run parallel IC50 curves.
-
Success Criteria: One enantiomer should show >10-fold potency over the other (Eudismic Ratio > 10). If both are equipotent, you are likely binding to a non-specific hydrophobic pocket (a "sticky" compound) rather than a specific active site.
-
Module 2: The ATP-Mimicry Trap (Kinase Promiscuity)
The Issue: The imidazo[1,2-a]pyridine core is a known ATP-mimic. Even the tetrahydro version can slot into the ATP-binding pocket of hundreds of kinases (the "Kinome"), causing broad off-target toxicity.
Technical Diagnosis: The primary amine at C6 is often used as a handle to reach into the solvent-exposed region of the kinase. However, if the core binds too tightly to the hinge region, the "tail" (your modification at C6) matters less, leading to promiscuity.
Optimization Workflow:
Caption: Iterative optimization cycle to reduce kinase promiscuity using the THIP-6-amine scaffold.
Specific Chemical Modifications:
| Strategy | Chemical Modification | Mechanism of Action |
| Gatekeeper Evasion | C5-Methylation | Adding a methyl group at C5 introduces a steric clash with the "Gatekeeper" residue in the kinase ATP pocket. This forces the molecule out of kinases with large gatekeepers (e.g., Lck, Src) and improves selectivity for those with small gatekeepers (e.g., p38, MEK). |
| Solvent Reach | Acylation of C6-Amine | Convert the primary amine to a urea or amide. This extends the molecule out of the ATP pocket, allowing it to interact with unique residues on the "P-loop" or "activation loop," which vary significantly between kinases. |
| Basicity Tuning | Fluorination | Fluorinating the pyridine ring or the acyl group attached to the amine lowers the pKa. This reduces lysosomal trapping (a common off-target toxicity mechanism) and improves membrane permeability. |
Module 3: Assay Interference (False Positives)
The Issue: You see activity in biochemical assays (fluorescence/absorbance), but it disappears in cell-based assays.
Technical Diagnosis: Primary amines are nucleophiles. They can react with assay reagents (e.g., forming imines with aldehydes) or form aggregates that sequester enzymes non-specifically (PAINS - Pan-Assay Interference Compounds).
Troubleshooting Guide:
-
The Detergent Test (Aggregation):
-
Add 0.01% - 0.1% Triton X-100 to your assay buffer.
-
Result: If IC50 increases significantly (potency drops) with detergent, your compound was forming aggregates. The THIP-6-amine scaffold is prone to this when coupled with hydrophobic tails.
-
-
Reactivity Check:
-
Incubate your compound with the assay substrate without the enzyme for 1 hour.
-
Analyze by LC-MS.[1]
-
Result: Look for adducts (mass shifts). If found, the amine is reacting chemically with your assay components.
-
Frequently Asked Questions (FAQs)
Q: My compound shows good IC50 but high cytotoxicity in HepG2 cells. Is this an off-target effect? A: Likely, yes. The tetrahydroimidazo[1,2-a]pyridine core is lipophilic. If the LogP is > 3.5, it may be partitioning into membranes or inhibiting CYP450 enzymes.
-
Fix: Introduce polarity. Convert the C6-amine to a sulfonamide or add a morpholine tail to lower LogP and reduce non-specific metabolic toxicity.
Q: Can I use the primary amine directly as a drug? A: Generally, no. Primary amines are metabolic "hotspots" for Monoamine Oxidases (MAO) and conjugation enzymes. They are rapidly cleared in vivo.
-
Fix: You must derivatize the amine (amide, urea, carbamate) or constrain it in a ring to improve metabolic stability.
Q: Why does the potency shift when I change the pH of my assay buffer? A: The imidazo[1,2-a]pyridine ring nitrogen has a pKa around 5-6. The C6-amine (if primary) has a pKa around 9-10. Changing pH alters the ionization state.
-
Fix: Ensure your assay pH mimics the physiological compartment of your target (pH 7.4 for cytosol, pH 5.5 for lysosome).
References
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. National Institutes of Health (NIH). [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]
-
Tuning the basicity of amines. Cambridge MedChem Consulting. [Link]
-
Turning promiscuous kinase inhibitors into safer drugs. Nature Chemical Biology. [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
This guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of the novel compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine. As a fused heterocyclic amine, this molecule presents both unique opportunities and predictable challenges in formulation development. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to navigate the experimental journey from initial characterization to optimized formulation.
Understanding the Molecule: Physicochemical Properties and Initial Assessment
Before attempting to enhance the bioavailability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, a thorough understanding of its intrinsic physicochemical properties is crucial. These properties will dictate the most effective formulation strategies.[1]
Key Physicochemical Parameters for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
| Property | Anticipated Characteristic | Implication for Bioavailability | | --- | --- | --- | | | Solubility | Likely to be pH-dependent due to the amine group. Potentially low aqueous solubility at physiological pH. | Poor dissolution in the gastrointestinal tract can be a major barrier to absorption.[2][3] | | Permeability | As a small molecule, passive diffusion is possible. However, its polarity may limit membrane permeation. | Efficient transport across the intestinal epithelium is necessary for systemic absorption.[4] | | pKa | The amine group will have a specific pKa, influencing its ionization state at different physiological pH values. | The degree of ionization affects both solubility and permeability. | | LogP | The octanol-water partition coefficient will indicate its lipophilicity. | A balanced LogP is often required for good oral absorption. | | Stability | Potential for degradation in the acidic environment of the stomach. | Drug degradation before it can be absorbed will reduce bioavailability.[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise during the development of formulations for compounds like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine.
Solubility Enhancement
Question 1: My initial aqueous solubility for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is very low at neutral pH. What is the first step to improve this?
Answer: The first and most critical step is to perform a pH-solubility profile. As a basic compound, its solubility is expected to be significantly higher at lower pH values where the amine group is protonated.
Troubleshooting Guide: Poor Aqueous Solubility
Issue: Consistently low solubility readings across various aqueous buffers.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of buffer | Verify the pH of all buffers before and after the addition of the compound. | Small deviations in pH can significantly impact the solubility of ionizable compounds. |
| Compound has low intrinsic solubility | Explore the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) in your aqueous media. | Co-solvents can increase the solubility of lipophilic compounds. |
| Insufficient equilibration time | Ensure your solubility assay allows for sufficient time to reach equilibrium. This can be determined by taking measurements at multiple time points (e.g., 24, 48, 72 hours). | Kinetically limited solubility can be mistaken for low thermodynamic solubility. |
| Compound is in a poorly soluble salt form or free base | Consider salt screening to identify a more soluble salt form. | Different salt forms can have vastly different dissolution rates and solubilities. |
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[5]
-
Add an excess amount of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine to a known volume of each buffer.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Question 2: Salt formation seems like a good strategy. How do I choose the right counterion?
Answer: The choice of counterion is critical and should be based on a systematic salt screening process. The goal is to find a salt with improved solubility, dissolution rate, and stability without introducing any toxicity.
Workflow for Salt Screening
Caption: A systematic workflow for salt screening.
Permeability Assessment
Question 3: How can I determine if my compound has good intestinal permeability?
Answer: The gold standard for in vitro permeability assessment is the Caco-2 cell monolayer assay.[6] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]
Troubleshooting Guide: Low Permeability in Caco-2 Assays
Issue: The apparent permeability coefficient (Papp) is consistently low in the apical to basolateral direction.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility in the donor compartment | Ensure the concentration of the compound in the donor compartment is below its solubility limit in the assay buffer. Consider using a formulation with solubilizing excipients. | If the compound precipitates in the donor compartment, the concentration gradient driving diffusion is reduced. |
| Compound is a substrate for efflux transporters (e.g., P-glycoprotein) | Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7] | Efflux transporters pump the compound back into the intestinal lumen, reducing net absorption. |
| Low passive permeability | Evaluate the compound's LogP. If it is very low or very high, this can limit passive diffusion. | An optimal lipophilicity is required to partition into and out of the cell membrane. |
| Poor monolayer integrity | Check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates a compromised barrier. | A leaky monolayer will not provide an accurate measure of transcellular permeability. |
Experimental Protocol: Bi-directional Caco-2 Permeability Assay
-
Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation.
-
Verify monolayer integrity by measuring TEER.
-
For A to B permeability: Add the test compound to the apical (A) side and collect samples from the basolateral (B) side at various time points.
-
For B to A permeability: Add the test compound to the basolateral (B) side and collect samples from the apical (A) side at various time points.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value for each direction.
Relationship between Bioavailability Factors
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Video: Bioavailability: Influencing Factors [jove.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine Experimental Design
Welcome to the Advanced Application Portal. Topic: Optimization of Synthesis, Purification, and Handling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine. Ticket ID: TCH-5678-AMINE Status: Open for Consultation
Introduction: The Scaffold Architecture
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is a privileged bicyclic scaffold bridging the gap between aromatic heterocycles and saturated pharmacophores. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), this tetrahydro- derivative introduces a critical chiral center at the C6 position and alters the basicity profile of the molecule, behaving more like a functionalized piperidine fused to an imidazole.
This guide addresses the three most common bottlenecks reported by medicinal chemistry teams: Stereoselective Synthesis/Reduction , Chiral Resolution , and Chemo-stability during Derivatization .
Module 1: Synthesis & Reaction Optimization
Core Workflow: Accessing the Tetrahydro Core
The most robust route involves the catalytic hydrogenation of the aromatic imidazo[1,2-a]pyridin-6-amine (or its nitro/protected precursor). However, "over-reduction" of the imidazole ring is a frequent failure mode.
Interactive Troubleshooting (Q&A)
Q: I am observing low yields during the hydrogenation of 6-aminoimidazo[1,2-a]pyridine. The product seems unstable. A: Direct hydrogenation of the free amine often leads to catalyst poisoning or oxidative degradation.
-
Root Cause: The primary amine at C6 coordinates strongly to Pd or Pt surfaces.
-
Solution: Protect the amine before reduction. Use a Boc or Cbz group. The carbamate reduces catalyst poisoning and improves the solubility of the substrate in alcoholic solvents.
-
Protocol Adjustment: Switch from neutral conditions to acidic media (e.g., AcOH) if using PtO2, but ensure the protecting group is acid-stable (Boc may be labile; Cbz is preferred here).
Q: My reduction is stalling. I see the starting material and a partially reduced intermediate. A: The pyridine ring reduction in this fused system is energetically demanding due to the loss of aromaticity.
-
Optimization: Increase pressure to 50–60 psi.
-
Catalyst Switch: If Pd/C fails, switch to Rh/Al2O3 or PtO2 (Adams' catalyst) . Rhodium is particularly effective for saturating pyridine rings while leaving the imidazole intact.
Visual Workflow: Synthetic Pathway & Decision Logic
Caption: Step-wise logic for accessing the tetrahydro scaffold while avoiding imidazole over-reduction.
Module 2: Stereochemistry & Purification
The Chiral Challenge
Upon reduction, C6 becomes a stereocenter. Biological activity often resides in a single enantiomer (typically (S) or (R) depending on the target pocket).
Purification Data Table: Solvent Screening for Chiral HPLC
Standard conditions: Chiralpak IA or IC column, Flow 1.0 mL/min.
| Mobile Phase Composition | Additive (0.1%) | Resolution (Rs) | Tailing Factor | Recommendation |
| Hexane : IPA (80:20) | None | 0.8 (Poor) | > 2.0 | ❌ Avoid (Amine interaction) |
| Hexane : IPA (80:20) | DEA (Diethylamine) | 2.5 (Good) | 1.1 | ✅ Standard Start |
| Hexane : EtOH (70:30) | TEA (Triethylamine) | 1.8 (Moderate) | 1.3 | ⚠️ Use if solubility is low in IPA |
| CO2 : MeOH (SFC) | NH3 | > 4.0 (Excellent) | 1.0 | 🌟 Preferred for Scale-up |
Interactive Troubleshooting (Q&A)
Q: I cannot separate the enantiomers using recrystallization with tartaric acid. A: Classical resolution is often difficult for this substrate due to the conformational flexibility of the piperidine ring.
-
Alternative: Use Kinetic Resolution via enzymatic acylation.
-
Protocol: React the racemic amine with Candida antarctica Lipase B (CAL-B) and ethyl acetate. The enzyme typically acetylates the (R)-amine selectively, leaving the (S)-amine free. You can then separate the amide from the amine using standard silica chromatography.
Module 3: Stability & Handling
Storage Protocols
The free base of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is hygroscopic and prone to air oxidation (yellowing) due to the electron-rich imidazole ring and the secondary aliphatic amine character.
Stability Matrix
| State | Storage Condition | Shelf Life | Notes |
| Free Base (Oil/Solid) | -20°C, Argon | < 2 Weeks | Rapidly absorbs CO2/H2O. |
| HCl Salt (Di-hydrochloride) | 4°C, Desiccator | > 12 Months | Recommended form. Hygroscopic but chemically stable. |
| Boc-Protected Intermediate | Ambient, Air | > 6 Months | Stable solid. Deprotect only immediately before use. |
Q: My compound turned from white to dark brown overnight. A: This indicates oxidation of the imidazole ring or formation of carbamates with atmospheric CO2.
-
Immediate Action: Dissolve in MeOH, treat with activated charcoal, filter, and convert immediately to the 2HCl salt by adding 2.2 equivalents of HCl in dioxane/ether.
Module 4: Derivatization (The "Downstream" Application)
Regioselectivity in Coupling
When coupling the C6-amine to carboxylic acids (amide formation), you must ensure the imidazole nitrogens do not interfere.
Visual Workflow: Selective Functionalization
Caption: Strategy for ensuring regioselective amide coupling at the C6 position.
References
-
Ismail, M. A., et al. (2008).[1] "Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry, 16(6), 3085-3095. Link
-
Goel, R., et al. (2017). "Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications." Current Topics in Medicinal Chemistry, 17(2). Link
-
SciFinder/PubChem Compound Summary. "5,6,7,8-tetrahydroimidazo[1,2-a]pyridine." Link
-
Bagley, M. C., et al. (2021).[2] "Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles." Organic Letters. Link
Sources
Validation & Comparative
A Comparative Guide to Kinase Inhibition: Profiling 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine Scaffolds Against Key Clinical-Stage Inhibitors
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase-Targeted Drug Discovery
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Protein kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes.[2] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] This nitrogen-bridged heterocyclic system is present in numerous clinically approved drugs and serves as a versatile foundation for developing novel therapeutics targeting a wide array of proteins, including kinases like PI3K, Akt, and CDKs.[4][5][6]
This guide focuses on the chemical space surrounding the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine scaffold. While specific public data on the kinase inhibitory profile of this exact molecule is limited, its structural class has demonstrated significant potential. To provide a robust and practical comparison for researchers, we will analyze this scaffold in the context of three well-characterized, clinically relevant kinase inhibitors that, while not direct derivatives, represent the types of targets and selectivity profiles that medicinal chemists aim for when developing novel agents from such promising chemical starting points.
Our comparative analysis will feature:
-
Idelalisib: A selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ), crucial in B-cell signaling.[7]
-
Fostamatinib (Active Metabolite R406): An inhibitor of Spleen Tyrosine Kinase (SYK), pivotal for immune receptor signaling.[8][9]
-
Peposertib (M3814): A potent inhibitor of DNA-dependent Protein Kinase (DNA-PK), a key enzyme in the DNA damage repair pathway.[10][11]
By juxtaposing the biochemical profiles, cellular activities, and underlying mechanisms of these inhibitors, this guide offers a framework for evaluating novel compounds based on the imidazo[1,2-a]pyridine scaffold and understanding the experimental workflows required to characterize them.
Chemical Structures and Core Properties
The strategic selection of a core scaffold is fundamental to achieving desired potency and selectivity. The imidazo[1,2-a]pyridine framework offers a rigid bicyclic system with multiple points for chemical modification, enabling chemists to fine-tune interactions with the kinase ATP-binding pocket.
Caption: Chemical structures of the target scaffold and comparator inhibitors.
Table 1: Overview of Comparator Kinase Inhibitors
| Inhibitor | Primary Kinase Target | Therapeutic Area | Clinical Status |
| Idelalisib | PI3Kδ | Hematological Malignancies | Approved |
| Fostamatinib | SYK | Immunology, Hematology | Approved |
| Peposertib (M3814) | DNA-PK | Oncology (Radiosensitizer) | Clinical Trials |
Biochemical Potency and Selectivity: A Quantitative Comparison
The ultimate goal for a kinase inhibitor is to potently inhibit its intended target while minimizing activity against other kinases (off-target effects) to reduce toxicity. Kinase selectivity is assessed by screening the compound against a large panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
The causality behind achieving high selectivity lies in exploiting subtle differences in the amino acid composition of the ATP-binding pockets across the kinome. Inhibitors are designed to form specific hydrogen bonds or van der Waals interactions with residues unique to the target kinase, leading to a tighter binding affinity (lower IC50) compared to off-target kinases.
Table 2: Comparative Biochemical Potency (IC50) and Selectivity Profile
| Kinase Target | Idelalisib (IC50, nM) | R406 (IC50, nM)¹ | Peposertib (M3814) (IC50, nM)[10] |
| PI3Kδ (Primary) | 2.5 | >10,000 | - |
| PI3Kγ | 89 | 310 | - |
| PI3Kβ | 565 | 5,000 | - |
| PI3Kα | 820 | 3,900 | - |
| SYK (Primary) | - | 41 | - |
| FLT3 | - | 20 | - |
| c-Kit | - | 340 | - |
| VEGFR2 | - | 160 | - |
| DNA-PK (Primary) | - | - | 2.4 |
| mTOR | - | - | 1,400 |
| PI3Kα | - | - | >10,000 |
| ATM | - | - | >10,000 |
| ATR | - | - | >10,000 |
¹Data for R406 is derived from various sources and kinome profiling studies. Absolute values can vary based on assay conditions.
This data clearly illustrates three distinct selectivity profiles. Idelalisib is highly selective for the δ isoform of PI3K. Peposertib demonstrates remarkable selectivity for DNA-PK over other kinases in the same PIKK family, such as mTOR, ATM, and ATR.[10] R406, while potent against SYK, shows activity against other tyrosine kinases like FLT3 and VEGFR2, classifying it as a multi-kinase inhibitor, which can be therapeutically advantageous or a source of off-target effects.[8]
Mechanism of Action and Cellular Effects
The biochemical potency of an inhibitor must translate into a functional cellular response. This is typically assessed by measuring the impact on cell viability, proliferation, or specific signaling events downstream of the target kinase.
Caption: Distinct signaling pathways targeted by the comparator inhibitors.
Table 3: Representative Cellular Activity of Comparator Inhibitors
| Cell Line | Cancer Type | Inhibitor | Cellular Effect & Potency (IC50/EC50) | Reference |
| H1299 | Lung Cancer | Fostamatinib | Reduces viability, IC50 ≈ 5-10 µM | [12] |
| HCT-116 | Colorectal Cancer | Peposertib (M3814) | Sensitizes to radiation | [10] |
| Molm-13 | Acute Myeloid Leukemia | Peposertib (M3814) | Synergizes with Daunorubicin | [11][13] |
| Malignant B-Cells | Hematological Cancers | Idelalisib | Blocks constitutive PI3K signaling | |
| Various | Solid Tumors | Idelalisib | Generally less effective due to PI3Kδ expression pattern | [14] |
The choice of cell line for these assays is critical. Idelalisib is most effective in hematological B-cell malignancies where PI3Kδ is highly expressed and a key driver of proliferation.[14] In contrast, its effect on most solid tumors is limited. Fostamatinib's impact on cell viability in cancer cell lines like H1299 suggests its potential beyond immunology, possibly due to its multi-kinase nature.[12] Peposertib's primary cellular effect is not cytotoxicity on its own, but rather potent sensitization to DNA-damaging agents like radiation or chemotherapy, a key strategy to overcome treatment resistance.[1][10]
Experimental Methodologies: Self-Validating Protocols for Inhibitor Characterization
To ensure data is robust and reproducible, protocols must be designed as self-validating systems. This involves including appropriate positive and negative controls, using validated reagents, and understanding the principles and limitations of each assay.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the activity of a purified kinase by measuring ATP consumption. The principle is that as the kinase uses ATP to phosphorylate its substrate, the amount of ATP in the reaction decreases. A luciferase-based reagent is then used to generate a luminescent signal proportional to the remaining ATP. An active inhibitor will block ATP consumption, resulting in a higher luminescent signal.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, purified kinase enzyme, substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and ATP at appropriate concentrations. Serially dilute the test inhibitor in DMSO.
-
Plate Setup: In a 384-well plate, add the kinase and substrate to all wells.
-
Inhibitor Addition: Add the serially diluted inhibitor to the test wells. Add DMSO vehicle to "max activity" control wells and a known potent inhibitor (e.g., Staurosporine) to "no activity" control wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a commercial ATP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and contains luciferase and luciferin to generate a light signal from the remaining ATP.
-
Signal Measurement: After a 10-minute incubation, measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the signal versus inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the kinase inhibitor. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a specialized SDS-based buffer, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. To assess the mechanism of a kinase inhibitor, researchers often measure the phosphorylation status of the kinase's direct downstream substrate. A successful inhibitor will lead to a decrease in the phosphorylated form of the substrate.
Caption: General workflow for Western Blot analysis of phospho-proteins.
Step-by-Step Protocol:
-
Sample Preparation: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt Ser473). A separate blot should be run for the total protein (e.g., anti-total-Akt) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal. The band intensity corresponding to the phospho-protein should decrease with effective inhibitor treatment.
Discussion & Future Perspectives
This guide demonstrates that while structurally distinct, kinase inhibitors like Idelalisib , Fostamatinib , and Peposertib achieve their therapeutic effects through potent and selective modulation of distinct cellular pathways. The imidazo[1,2-a]pyridine scaffold, represented here by the conceptual 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine , serves as a proven starting point for designing such inhibitors.[3][4] The success of imidazo[1,2-a]pyridine-based PI3K inhibitors in preclinical models highlights the scaffold's compatibility with this kinase family.[15]
The key takeaway for researchers is the critical importance of a multi-faceted experimental approach. An initial promising result in a biochemical assay must be validated through rigorous cellular characterization to understand its true potential. The choice of cellular models is paramount and must be driven by the biological context of the kinase target. For a novel compound derived from the tetrahydroimidazo[1,2-a]pyridine scaffold, the logical progression would be:
-
Broad Kinome Screening: To identify primary targets and assess initial selectivity.
-
Cellular Viability Screening: Across a diverse panel of cell lines (e.g., hematological, solid tumor) to identify contexts of sensitivity.
-
Mechanism of Action Studies: Using Western blotting to confirm on-target pathway modulation in sensitive cell lines.
The future development of inhibitors based on this scaffold will likely focus on enhancing selectivity to improve safety profiles and exploring novel targeting opportunities within the human kinome. By applying the principles and protocols outlined in this guide, researchers can systematically advance novel chemical matter from a promising scaffold to a well-characterized lead compound.
References
-
Sigma-Aldrich. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
-
Narayan, A., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
-
da Silva, G. G., de Oliveira, B. G., & de Oliveira, R. B. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Zenke, F. T., Zimmermann, A., Sirrenberg, C., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1099-1109.
-
Iliakis, G., & Wang, H. (2021). DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. Leukemia, 35(10), 2822-2834.
-
Gnoni, A., et al. (2024). Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. International Journal of Molecular Sciences, 25(9), 5011.
-
ResearchGate. (n.d.). PDF: DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia.
-
Iliakis, G., & Wang, H. (2021). DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy. Clinical Cancer Research, 27(13), 3744-3756.
-
BioSpace. (2023, February 14). Emergence Of SYK Inhibitors In Clinical Trials.
-
Sarno, F., et al. (2018). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. European Journal of Medicinal Chemistry, 143, 1317-1327.
-
Cox, K. A., et al. (2015). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacology Research & Perspectives, 3(4), e00154.
-
Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry, 290(13), 8439-8446.
-
Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 64.
-
PubMed. (2009). Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives with potent activity against HIV-1.
-
Wang, X., et al. (2022). Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 31(3), 239-251.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
-
Kuick Research. (n.d.). Global SYK Inhibitors Market and Clinical Trials Outlook 2028.
-
Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), 1165-1178.
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
-
ResearchGate. (n.d.). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib.
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines.
-
BOC Sciences. (n.d.). What are SYK inhibitors and Examples?.
-
Ghafouri-Fard, S., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Expert Review of Clinical Pharmacology, 16(8), 747-762.
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
-
Venkataramani, C., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-924.
-
Tocris Bioscience. (n.d.). Idelalisib.
-
Alzheimer's Drug Discovery Foundation. (n.d.). Syk Inhibitors.
-
Kim, H. S., et al. (2022). Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm. Oncology Reports, 47(3), 61.
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
-
YouTube. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series.
-
Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
-
Brown, J. R., et al. (2014). Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia. Blood, 123(22), 3390-3397.
-
AccessMedicine. (n.d.). Goodman & Gilman's: Annual FDA Approvals. [URL: https://accessmedicine.mhmedical.com/content.aspx?bookid=2 Goodman-Gilman-s-The-Pharmacological-Basis-of-Therapeutics-13e§ionid=181932152]([Link] Goodman-Gilman-s-The-Pharmacological-Basis-of-Therapeutics-13e§ionid=181932152)
-
Herman, S. E., et al. (2021). The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. Frontiers in Immunology, 12, 634683.
-
Jin, F., et al. (2015). Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib. Clinical Pharmacokinetics, 54(11), 1133-1145.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the imidazo[1,2-a]pyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the anticancer efficacy of a specific class of these compounds: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine analogs. Drawing upon recent experimental data, we will explore their cytotoxic effects, delve into their mechanisms of action targeting critical signaling pathways, and elucidate the structure-activity relationships that underpin their therapeutic potential.
Unveiling the Anticancer Potential: A Comparative Efficacy Analysis
The cornerstone of evaluating any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, serves as a critical metric for this assessment. Recent studies have highlighted the potent cytotoxic effects of various imidazo[1,2-a]pyridine derivatives across a panel of human cancer cell lines.
A comparative analysis of several imidazo[1,2-a]pyridine analogs reveals a range of potencies, underscoring the significance of specific structural modifications. For instance, a novel series of imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives displayed significant anticancer activity, with IC50 values ranging from 2.35 to 120.46 μM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[2] Notably, compound 9d from this series exhibited exceptional potency, with an IC50 of 2.35 μM in MCF-7 cells, surpassing the activity of the standard chemotherapeutic agent, cisplatin.[2]
Further investigations into other analogs have provided a broader perspective on their anticancer spectrum. The table below summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives, offering a quantitative comparison of their efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [2] |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [2] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [3] |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [4] |
| HS-106 | MCF-7 (Breast Cancer) | < 10 | [4] |
| Compound 6 | A375 (Melanoma) | 9.7 | [5] |
| Compound 6 | WM115 (Melanoma) | <12 | [5] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [5] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [5] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [5] |
This data clearly indicates that the anticancer efficacy of imidazo[1,2-a]pyridine analogs is highly dependent on both the specific chemical substitutions on the core scaffold and the genetic makeup of the cancer cell line being targeted. The significant potency of compounds like 9d and HS-104 in breast cancer cells highlights the therapeutic promise of this chemical class for this malignancy.
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
A critical aspect of drug development is understanding the molecular mechanisms through which a compound exerts its therapeutic effect. Imidazo[1,2-a]pyridine analogs have been shown to modulate several key signaling pathways that are frequently dysregulated in cancer, providing a strong rationale for their development.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6] These compounds are thought to bind to the ATP-binding site of PI3K, thereby blocking its kinase activity and preventing the downstream phosphorylation cascade that leads to cell proliferation and survival.[6] The inhibition of p-AKT and p-mTOR levels in cancer cells treated with these analogs provides direct evidence of their on-target activity.[6]
Caption: The Wnt/β-catenin signaling pathway and potential points of intervention by imidazopyridine analog C188.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of novel anticancer compounds necessitates well-defined and reproducible experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays used to assess the efficacy of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine analogs.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazopyridine analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of promising imidazopyridine analogs, a tumor xenograft model is often employed.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the imidazopyridine analog in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). A previously reported study used a dosage of 50 mg/kg. [6]Administer the compound to the treatment group according to a predetermined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine scaffold and its broader class of imidazo[1,2-a]pyridine analogs represent a promising avenue for the development of novel anticancer therapeutics. The comparative efficacy data presented herein demonstrates their potent cytotoxic activity against a range of cancer cell lines, with some analogs exhibiting IC50 values in the low micromolar to nanomolar range. Mechanistic studies have revealed their ability to target key oncogenic signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, providing a solid rationale for their continued investigation.
Future research should focus on a more detailed exploration of the structure-activity relationships within this specific analog series to guide the design of next-generation compounds with enhanced potency and selectivity. Furthermore, comprehensive in vivo studies are warranted to evaluate the pharmacokinetic properties, safety profiles, and antitumor efficacy of the most promising candidates in relevant preclinical models. The insights gained from such investigations will be instrumental in translating the therapeutic potential of these compounds from the laboratory to the clinic.
References
-
Aliwaini S, Awadallah A, Morjan R, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019;18(1):830-837. [Link]
-
Wang J, Wu H, Song G, et al. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-Catenin Signaling. Onco Targets Ther. 2020;13:10837-10849. [Link]
-
Gudipati R, Anireddy J, Yarraguntla SR, et al. Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. ChemistrySelect. 2023;8(35):e202302482. [Link]
-
Al-Tel TH, Al-Qawasmeh RA, Zaarour R. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Med Chem Res. 2017;26(10):2477-2487. [Link]
-
Chobe, M., Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). 2022. [Link]
-
Sáenz-Díaz, C.; Ordoñez-Rueda, D.; Rivera, G. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules2022 , 27, 466. [Link]
-
da Silva, G. G.; de Oliveira, R. B.; da Silva, A. D. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals2023 , 16, 124. [Link]
-
Wang J, Wu H, Song G, et al. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Onco Targets Ther. 2020;13:10837-10849. [Link]
-
Hu, K.; Tang, D.; Liu, W. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules2021 , 26, 4038. [Link]
-
Al-Qatati A, Aliwaini S. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):2943-2951. [Link]
-
Al-Ostath, A., Al-Qatati, A., Aliwaini, S. et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complement Med Ther23 , 336 (2023). [Link]
-
Patel, D. R., Patel, P. D., & Patel, N. C. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current medicinal chemistry, 10.2174/0118715265274067240223040333. Advance online publication. [Link]
-
Jackson, S. P., Schoenwaelder, S. M., Goncalves, I., Nesbitt, W. S., Yap, C. L., Wright, C. E., Kenche, V., Anderson, K. E., D'Santos, C. S., Lee, E., Thompson, P. E., Smith, B. J., & Jackson, S. P. (2005). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Journal of medicinal chemistry, 48(14), 4637–4647. [Link]
-
Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. Promega Connections. [Link]
-
Hu, K.; Tang, D.; Liu, W. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules2021 , 26, 4038. [Link]
-
Tchieu, J., Zimmer, B., Yalcin, B., Tihan, T., & Conklin, B. R. (2017). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. Stem cell reports, 8(3), 713–726. [Link]
-
Gül, H. İ., Sakallı, Ç., Şahin, E., & Beydemir, Ş. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1579–1589. [Link]
-
Transcription-Based Reporters of Wnt/β-Catenin Signaling. ResearchGate. [Link]
-
Al-Qatati A, Aliwaini S. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):2943-2951. [Link]
-
New Research Solutions for Wnt/β-Catenin Signaling from ScienCell! ScienCell. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Zhang, J., Zhang, X., Wu, C., Zhang, H., Cui, Z., & Liu, H. (2019). The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster. Frontiers in cell and developmental biology, 7, 22. [Link]
-
ter Brugge, M., Linder, A., Karyofylli, G., Bea, S., Umer, B., van der Meulen, M., ... & van Oers, M. H. (2022). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Blood cancer journal, 12(1), 1-11. [Link]
-
Brown, K. K., & Varghese, A. M. (2024). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 16(3), 569. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine and Established Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, technical comparison of the synthesis and potential application of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, a novel scaffold with putative monoamine oxidase (MAO) inhibitory activity. Recognizing the critical importance of reproducibility in research and development, this document offers detailed, step-by-step protocols for the synthesis of this target molecule. Furthermore, we present a comparative analysis against three well-established monoamine oxidase inhibitors: Tranylcypromine, Moclobemide, and Selegiline. This guide is intended to equip researchers with the necessary information to make informed decisions regarding the selection and experimental validation of these compounds for their specific research needs.
Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, presents a three-dimensional structure that may offer unique interactions with biological targets. This guide focuses on the 6-amino substituted derivative as a potential novel MAO inhibitor.
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine: A Proposed Reproducible Protocol
Proposed Synthetic Pathway
The proposed synthesis involves a four-stage process:
-
Stage 1: Synthesis of a Substituted Imidazo[1,2-a]pyridine. This initial step creates the core heterocyclic structure.
-
Stage 2: Catalytic Hydrogenation. The aromatic imidazo[1,2-a]pyridine is reduced to its saturated tetrahydro derivative.
-
Stage 3: Oxidation to the 6-Oxo derivative. A ketone is introduced at the 6-position, which will serve as a precursor to the amine.
-
Stage 4: Reductive Amination. The ketone is converted to the final 6-amino product.
Caption: Proposed synthetic pathway for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine.
Detailed Experimental Protocols
Stage 1: Synthesis of a Substituted Imidazo[1,2-a]pyridine (e.g., 2-phenylimidazo[1,2-a]pyridine)
-
Rationale: This is a well-established method for the formation of the imidazo[1,2-a]pyridine core, often proceeding with high yields. The choice of a phenyl substituent at the 2-position is for illustrative purposes and can be varied.
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
Stage 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydro-2-phenylimidazo[1,2-a]pyridine
-
Rationale: Catalytic hydrogenation is a standard and effective method for the reduction of the pyridine ring in the imidazo[1,2-a]pyridine system.
-
Procedure:
-
Dissolve the 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% w/w, 0.1 eq) as the catalyst.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Stage 3: Oxidation to 5,6,7,8-Tetrahydro-2-phenylimidazo[1,2-a]pyridin-6-one
-
Rationale: This step introduces the key carbonyl functionality at the 6-position, which is essential for the subsequent amination.
-
Procedure:
-
Dissolve the 5,6,7,8-tetrahydro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add an oxidizing agent, such as chromium trioxide or potassium permanganate, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent like sodium bisulfite.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stage 4: Reductive Amination to 5,6,7,8-Tetrahydro-2-phenylimidazo[1,2-a]pyridin-6-amine
-
Rationale: Reductive amination is a highly efficient and widely used method for the conversion of ketones to amines.
-
Procedure:
-
Dissolve the 5,6,7,8-tetrahydro-2-phenylimidazo[1,2-a]pyridin-6-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield 5,6,7,8-Tetrahydro-2-phenylimidazo[1,2-a]pyridin-6-amine.
-
Comparative Analysis: Established Monoamine Oxidase Inhibitors
To provide a comprehensive context for the potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, we will compare its proposed synthesis and known properties of the imidazopyridine class with three established MAO inhibitors: Tranylcypromine, Moclobemide, and Selegiline.
| Feature | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (Proposed) | Tranylcypromine | Moclobemide | Selegiline |
| Chemical Class | Tetrahydroimidazo[1,2-a]pyridine | Phenylcyclopropylamine | Benzamide | Propargylamine |
| MAO Selectivity | Unknown (Hypothesized to have potential for selectivity) | Non-selective, Irreversible | MAO-A selective, Reversible | MAO-B selective, Irreversible |
| Synthetic Complexity | Multi-step (Proposed 4 stages) | Relatively straightforward | Relatively straightforward | Multi-step |
| Key Starting Materials | 2-aminopyridine, α-haloketone | Phenylacetone | 4-chlorobenzoyl chloride, morpholine | (R)-(-)-N-Benzyl-α-methylphenethylamine |
| Potential Advantages | Novel scaffold, potential for improved selectivity and side-effect profile. | Well-established efficacy. | Reversible inhibition reduces dietary restrictions. | Neuroprotective effects, used in Parkinson's disease. |
| Potential Disadvantages | Synthetic route requires optimization, biological activity unconfirmed. | "Cheese effect" (hypertensive crisis with tyramine-rich foods), numerous drug interactions. | Lower potency compared to irreversible inhibitors. | Metabolized to amphetamine derivatives. |
Synthesis of Comparator MAOIs: A Brief Overview
-
Tranylcypromine: The synthesis of tranylcypromine typically involves the cyclopropanation of styrene derivatives followed by amination.
-
Moclobemide: A common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 4-(2-aminoethyl)morpholine.[3]
-
Selegiline: The synthesis often starts from chiral precursors to obtain the desired enantiomer, involving steps like reductive amination and propargylation.
Caption: Comparative overview of the target compound and established MAOIs.
Experimental Design for Comparative Evaluation
To rigorously assess the potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine as an MAO inhibitor and compare it to the established alternatives, the following experimental workflow is recommended:
Caption: Recommended experimental workflow for comparative evaluation.
Step-by-Step Methodologies
In vitro MAO Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant MAO-A and MAO-B.
-
Materials: Human recombinant MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorometric or spectrophotometric plate reader.
-
Procedure: a. Prepare serial dilutions of the test compounds and reference inhibitors. b. In a 96-well plate, add the enzyme, buffer, and the test compound or reference inhibitor. c. Pre-incubate the mixture for a defined period. d. Initiate the reaction by adding the substrate. e. Monitor the change in fluorescence or absorbance over time. f. Calculate the rate of reaction and determine the percent inhibition for each compound concentration. g. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In vitro ADME-Tox Profiling:
-
Objective: To assess the drug-like properties of the novel compound, including metabolic stability, cell permeability, and cytotoxicity.
-
Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its degradation over time.
-
Cell Permeability: Use a Caco-2 cell monolayer assay to assess intestinal absorption.
-
Cytotoxicity: Determine the concentration of the compound that causes 50% cell death (CC50) in a relevant cell line (e.g., HepG2).
-
Conclusion and Future Directions
This guide has outlined a plausible and reproducible synthetic pathway for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, a novel compound with the potential for monoamine oxidase inhibition. By providing detailed experimental protocols and a framework for comparative analysis against established MAO inhibitors, we aim to facilitate further research into this promising scaffold. The successful synthesis and biological evaluation of this compound could lead to the development of new therapeutic agents for depression and other neurological disorders with potentially improved efficacy and safety profiles. Future work should focus on the experimental validation of the proposed synthesis, a thorough investigation of its MAO inhibitory activity and selectivity, and a comprehensive assessment of its pharmacokinetic and toxicological properties.
References
-
Monoamine oxidase inhibitors (MAOIs). (2022). Mayo Clinic. [Link]
-
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. [Link]
-
Synthesis of the Commercial Antidepressant Moclobemide. (2015). Journal of Chemical Education, 92(9), 1555-1558. [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
A Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine and its Enantiomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of racemic 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine and its individual enantiomers. As direct experimental data for this specific molecule is not extensively available in published literature, this document leverages established principles of medicinal chemistry and data from closely related analogues within the versatile imidazo[1,2-a]pyridine class to offer a predictive and practical framework for researchers. We will delve into proposed synthetic and analytical methodologies, hypothesize on differential biological activities, and provide a roadmap for experimental validation.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Chirality
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This fused heterocyclic system is present in drugs targeting a variety of conditions, including infections, cancer, and central nervous system disorders.[1][2] The introduction of a tetrahydro- substitution pattern, as in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine series, imparts a three-dimensional character to the otherwise planar aromatic system, which can significantly influence its interaction with biological targets.
The placement of an amine group at the C6 position of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring introduces a chiral center, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the separate evaluation of the individual enantiomers of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is crucial for a thorough understanding of its therapeutic potential.
Synthesis and Chiral Separation: A Proposed Workflow
Proposed Synthesis of Racemic 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
A potential synthetic approach could involve a multi-step sequence starting from commercially available precursors. The general strategy would be to first construct the tetrahydroimidazo[1,2-a]pyridine core, followed by the introduction of the amine functionality at the C6 position.
Experimental Protocol:
-
Synthesis of the Tetrahydroimidazo[1,2-a]pyridine Core: A common method involves the condensation of 2-aminopyridine derivatives with α-haloketones, followed by reduction of the resulting imidazo[1,2-a]pyridine.[5][6]
-
Functionalization at C6: Introduction of a carbonyl group at the C6 position could be achieved through oxidation of the corresponding alcohol or other suitable methods.
-
Reductive Amination: The final step would involve the reductive amination of the C6-keto intermediate to yield the desired racemic amine.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction [ouci.dntb.gov.ua]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Profiling the Enzyme Selectivity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1] The saturated derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, represents a key starting point for chemical exploration. While derivatives of this core have shown promise as selective antifungal agents and potent antiprotozoals, a comprehensive understanding of its selectivity across a broad panel of human enzymes is essential for advancing any potential therapeutic candidate.[2][3][4]
This guide provides a robust framework for researchers and drug development professionals to systematically determine the enzyme selectivity profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine. We will detail the rationale for selecting a relevant enzyme panel based on the known activities of related heterocyclic compounds, provide validated experimental protocols for determining inhibitory potency, and offer a clear methodology for data interpretation and comparison.
Rationale for Target Selection: Building a Relevant Enzyme Panel
A comprehensive selectivity profile is crucial for identifying potential on-target and off-target effects, which is a cornerstone of preclinical safety assessment. The selection of enzymes for this panel is not arbitrary; it is an evidence-based approach grounded in the known biological activities of the broader imidazo[1,2-a]pyridine class and structurally related scaffolds.
Based on existing literature, the following enzyme classes are proposed for an initial comprehensive screening:
-
Protein Kinases: As regulators of nearly all cellular signaling, kinases are the most common targets for small molecule drugs.[5] Dysregulation of kinase activity is implicated in cancer and inflammatory diseases, making a broad kinase panel screen essential.
-
Urease: Certain imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against urease, an enzyme implicated in the pathogenesis of ulcers by pathogens like Helicobacter pylori.[6]
-
Tubulin: The imidazo[1,2-a]pyridine scaffold has been identified in compounds designed as tubulin inhibitors, which disrupt microtubule dynamics and are a validated anti-cancer strategy.[7]
-
Dihydrofolate Reductase (DHFR): Structurally related tetrahydroquinazoline compounds are known to inhibit Mycobacterium tuberculosis DHFR, an essential enzyme in folate biosynthesis.[8] Including DHFR in the panel can reveal potential antimicrobial activity.
-
Monoamine Oxidases (MAO-A & MAO-B): Some nitrogen-containing heterocyclic compounds have shown activity against MAO enzymes, which are critical in neurotransmitter metabolism and are targets for treating depression and neurodegenerative diseases.[9]
Comparative Analysis: Establishing a Performance Baseline
To contextualize the inhibitory activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine, it is imperative to test it alongside established inhibitors for each enzyme class. This comparative data provides a clear benchmark for potency and selectivity.
Table 1: Proposed Enzyme Panel and Comparative Inhibitors
| Enzyme Class | Specific Enzyme Example | Comparative Inhibitor | Rationale for Inclusion |
| Protein Kinase | A panel of representative kinases (e.g., SRC, ABL, EGFR, VEGFR2) | Staurosporine (broad-spectrum), Specific Inhibitor (e.g., Imatinib for ABL) | Assess for broad or specific kinase inhibition, a common off-target effect. |
| Urease | Jack Bean Urease | Thiourea | Based on known activity of the imidazo[1,2-a]pyridine scaffold.[6] |
| Tubulin | Tubulin Polymerization Assay | Combretastatin A-4 | The imidazo[1,2-a]pyridine core is a known tubulin inhibitor scaffold.[7] |
| DHFR | E. coli or M. tuberculosis DHFR | Methotrexate | Activity suggested by structurally related tetrahydroquinazolines.[8] |
| MAO | Human MAO-A, Human MAO-B | Clorgyline (MAO-A), Pargyline (MAO-B) | Common target for heterocyclic compounds.[9] |
Experimental Design: A Validated Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[10] Accurate and reproducible IC50 determination requires careful experimental design. The following protocol provides a universal workflow applicable to most enzyme assays.
Workflow for Enzyme Selectivity Profiling
Caption: Overall workflow for determining the enzyme selectivity profile.
Step-by-Step IC50 Determination Protocol
This protocol is a template and must be optimized for each specific enzyme system (e.g., buffer composition, substrate concentration).
-
Reagent Preparation:
-
Compound Dilution: Prepare a serial dilution of the test compound and comparative inhibitors in 100% DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Enzyme & Substrate: Prepare working solutions of the enzyme and its specific substrate in the appropriate assay buffer. The substrate concentration should ideally be at or near its Michaelis constant (Km) to ensure accurate determination of competitive inhibition.[5]
-
-
Assay Plate Setup:
-
Use a 96-well or 384-well plate suitable for the detection method (e.g., opaque plates for luminescence).
-
Controls are Critical:
-
100% Activity Control (MAX): Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (MIN): Substrate + Buffer (no enzyme or inhibitor).
-
-
Add 1 µL of each diluted compound (from the serial dilution) to the appropriate wells.
-
Add assay buffer to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the enzyme to all wells except the MIN controls.
-
Immediately after, add the substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. This incubation time must be within the linear range of the reaction, where product formation is proportional to time.[5]
-
-
Signal Detection:
Data Analysis Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
Technical Comparison: Elucidating the Binding Interface of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
Executive Summary & Pharmacophore Context
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine represents a "privileged scaffold" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) .[1] Unlike its fully aromatic counterpart (imidazo[1,2-a]pyridine), the tetrahydro- derivative offers a distinct 3D vector (sp3 character) and increased solubility, making it an ideal "warhead" or linker in designing inhibitors for targets such as DPP-4 , IDO1 , and various kinases .[1]
The primary challenge with this molecule is its small size (<150 Da) and low affinity (typically mM range) when used as a fragment.[1] Standard affinity assays (e.g., SPR) often fail to confirm the specific binding site, leading to false positives.[1] Therefore, structural validation is not just optional—it is critical to distinguish specific active-site binding from non-specific aggregation.[1]
This guide compares the three industry-standard methodologies for confirming the binding site of this specific amine scaffold, recommending X-ray Crystallography (Soaking) as the definitive protocol.[1]
Comparative Analysis of Binding Site Validation Methods
For a low-molecular-weight amine fragment, the choice of method depends on the required resolution and the physical state of the protein target.
| Feature | Method A: X-ray Crystallography (Soaking) | Method B: Competitive STD-NMR | Method C: Photoaffinity Labeling (PAL-MS) |
| Primary Output | 3D Electron Density Map (Definitive Site) | Ligand Epitope Mapping (Solution State) | Covalent Adduct ID (Peptide Sequence) |
| Site Specificity | High (Direct visualization of residues) | Medium (Inferred via competition) | High (Identifies modified residue) |
| Fragment Suitability | Excellent (High conc.[1] soaking allows detection) | Excellent (Detects weak mM binders) | Low (Requires synthetic modification) |
| Throughput | Low (Labor intensive) | Medium (Automated sample changers) | Low (Complex MS analysis) |
| False Positives | Rare (Density must match shape) | Common (Non-specific binding) | Medium (Off-target labeling) |
| Verdict | The Gold Standard for structure-based design.[1] | Best Filter prior to crystallography.[1] | Best for complex lysates (Target ID). |
Mechanism of Action Analysis[2]
-
X-ray: The amine group at position 6 typically acts as a hydrogen bond donor/acceptor.[1] In the context of DPP-4 or Kinases, this scaffold often occupies a hydrophobic pocket (e.g., S2 subsite) while the amine engages acidic residues (e.g., Glu/Asp) via salt bridges.[1]
-
NMR: Saturation Transfer Difference (STD) relies on the transfer of magnetization from the protein to the binding ligand.[1] It confirms the ligand is in the "bound state" but requires a known competitor to prove site specificity.
Recommended Protocol: X-ray Crystallographic Soaking
Objective: To obtain a high-resolution (<2.5 Å) complex of the Target Protein with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine to unambiguously define the binding pose.[1]
Phase 1: Crystal System Preparation[1]
-
Pre-requisite: A reproducible crystallization condition for the apo-protein (solvent content >40% is preferred to allow ligand diffusion).[1]
-
Cryoprotectant Design: The ligand must be soluble in the cryoprotectant.[1] DMSO concentration should be kept <10% to prevent protein denaturation.[1]
Phase 2: The Soaking Workflow (Step-by-Step)
-
Ligand Stock Preparation:
-
Dissolve 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (free base or HCl salt) in 100% DMSO to a concentration of 100 mM .
-
Note: If using the HCl salt, ensure the crystallization buffer has enough buffering capacity to maintain pH.[1]
-
-
Soaking Experiment:
-
Harvesting & Data Collection:
-
Flash-cool crystals in liquid nitrogen.
-
Collect X-ray diffraction data (synchrotron source recommended for weak binders).[1]
-
-
Structure Solution:
Phase 3: Validation Criteria
-
B-Factor Analysis: The ligand B-factor should be comparable to surrounding protein residues.[1]
-
Chemical Logic: The 6-amine must form geometrically valid interactions (H-bonds: 2.8–3.2 Å) with protein side chains or backbone carbonyls.[1]
Visualization of the Validation Logic
The following diagrams illustrate the decision-making process and the specific interaction logic for this scaffold.
Diagram 1: Strategic Workflow for Binding Confirmation
This flow ensures resources are not wasted on X-ray trials for non-binding fragments.[1]
Caption: A self-validating workflow moving from solution-phase detection (NMR) to definitive structural confirmation (X-ray).
Diagram 2: Theoretical Interaction Map (Pharmacophore)
Based on the scaffold's properties, this diagram models the expected interactions within a generic enzyme active site (e.g., Kinase Hinge or Protease S2 pocket).[1]
Caption: Predicted binding mode showing the 6-amine as the critical polar anchor and the bicyclic ring providing hydrophobic stabilization.[1]
Data Presentation: Method Comparison
| Parameter | X-ray Crystallography | STD-NMR Spectroscopy | Surface Plasmon Resonance (SPR) |
| Material Requirement | High (>10 mg protein) | Medium (2–5 mg protein) | Low (<1 mg protein) |
| Kd Limit | Can detect >10 mM (Soaking) | 10 µM – 10 mM | < 1 mM (Often fails for weak fragments) |
| Structural Insight | Atomic Resolution | Epitope Mapping (Which atoms bind) | Kinetic Rates ( |
| Throughput | 1–5 structures/week | 50–100 compounds/day | 1000+ compounds/day |
| Success Rate | ~20% (Crystallization dependent) | >80% (If soluble) | >90% (If functionalized) |
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link[1]
-
Nabeno, M., et al. (2013).[1][2] "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications. (Describes the "anchor lock" binding mode relevant to this scaffold). Link
-
Mayer, M., & Meyer, B. (1999).[1] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
-
ResearchGate Data. (2025). "Synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." (Provides context on the scaffold's DNA minor groove binding potential). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
